Bolasterone

Description

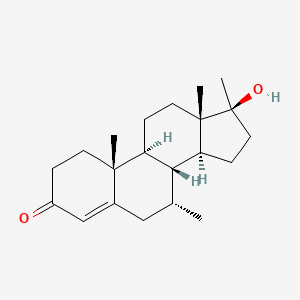

Structure

3D Structure

Properties

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFYLRMMHVYGJH-VLOLGRDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166896 | |

| Record name | Bolasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bolasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1605-89-6 | |

| Record name | Bolasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolasterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolasterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bolasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bolasterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7ZM08F7FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bolasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 °C | |

| Record name | Bolasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bolasterone's Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that exerts its biological effects primarily through interaction with the androgen receptor (AR).[1] As a member of the nuclear receptor superfamily, the AR functions as a ligand-dependent transcription factor that regulates the expression of a host of genes responsible for the development and maintenance of male secondary sexual characteristics and anabolic processes in various tissues.[2][3] This technical guide provides an in-depth exploration of the mechanism of this compound's binding to the androgen receptor, drawing upon available data for structurally related androgens to elucidate its anticipated molecular interactions and downstream signaling cascades.

Androgen Receptor Binding Mechanism

The binding of an androgen, such as this compound, to the ligand-binding domain (LBD) of the AR is the critical initiating step for its physiological activity. In its unbound state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs) that maintain it in a conformation ready for ligand binding.[3]

Upon entry into the cell, this compound is presumed to bind to the hydrophobic ligand-binding pocket of the AR's LBD. This binding event induces a significant conformational change in the receptor.[2][4] This alteration in three-dimensional structure is crucial for the subsequent steps in the signaling pathway. Key structural features of this compound, namely the 17α-methyl group, which enhances oral bioavailability, and the 7α-methyl group, contribute to its binding affinity and stability within the pocket.[1] While a crystal structure of the this compound-AR complex is not publicly available, analysis of AR-LBD structures complexed with other androgens like dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101) reveals the key residues involved in ligand recognition and stabilization.[5]

The conformational change triggered by this compound binding leads to the dissociation of the HSPs, exposing a nuclear localization signal (NLS) on the AR.[2] This allows the ligand-receptor complex to translocate into the nucleus.

Quantitative Binding Affinity

Below is a table summarizing the relative binding affinities of several androgens for the AR, which can be used to infer the potential binding characteristics of this compound. The data is compiled from studies using competitive binding assays with radiolabeled ligands.

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) | Tissue Source | Reference |

| Methyltrienolone (R1881) | 100% | Rat Skeletal Muscle & Prostate | [7] |

| 19-Nortestosterone (Nandrolone) | High | Rat Skeletal Muscle & Prostate | [7] |

| Testosterone | Moderate | Rat Skeletal Muscle & Prostate | [7] |

| Dihydrotestosterone (DHT) | High | Hamster Prostate | [8] |

| Stanozolol | Low | Rat Recombinant AR | [6] |

| Methanedienone | Low | Rat Recombinant AR | [6] |

Downstream Signaling Pathways

Once inside the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[9] This binding event initiates the recruitment of a complex array of co-activator or co-repressor proteins, which ultimately leads to the modulation of gene transcription.[3]

The primary downstream effect of this compound-AR binding is the genomic or "classical" signaling pathway, which involves the direct regulation of gene expression over hours to days. This pathway is responsible for the majority of the anabolic and androgenic effects of the steroid, including increased muscle protein synthesis and the development of male characteristics.[2]

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects that occur within minutes and do not directly involve gene transcription.[2] These pathways are often initiated by a subpopulation of AR located at the cell membrane or in the cytoplasm. Activation of these non-genomic pathways can lead to the modulation of various signaling cascades, including the activation of protein kinases such as Src and the mitogen-activated protein kinase (MAPK) pathway, as well as influencing intracellular calcium levels.[10][11]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the androgen receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-DHT) for binding to the AR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50 value, which can be used to calculate its binding affinity (Ki).

Materials:

-

Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human AR.

-

Radioligand: [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone (DHT).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., cold DHT).

-

Assay Buffer: e.g., Tris-HCl buffer with additives to stabilize the receptor.

-

Separation Method: Hydroxylapatite slurry or filtermats to separate bound from free radioligand.

-

Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the non-specific binding control.

-

Incubation: In assay tubes, combine the AR preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Equilibration: Incubate the mixtures at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Add hydroxylapatite slurry or filter the mixture to separate the AR-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and plot the data to determine the IC50 value.

Visualizations

Caption: this compound's genomic signaling pathway.

Caption: Workflow for a competitive AR binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand Binding to the Androgen Receptor Induces Conformational Changes That Regulate Phosphatase Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abeomics.com [abeomics.com]

An In-Depth Technical Guide to the Synthesis of 7α,17α-Dimethyltestosterone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a potential synthetic pathway for 7α,17α-dimethyltestosterone, a potent anabolic androgenic steroid also known as bolasterone. The information compiled herein is based on established chemical transformations within steroid chemistry. This guide is intended for informational and research purposes only.

Introduction

7α,17α-Dimethyltestosterone is a synthetic derivative of testosterone (B1683101), characterized by the introduction of two methyl groups at the 7α and 17α positions. The 17α-methyl group enhances the oral bioavailability of the compound by sterically hindering first-pass metabolism in the liver. The 7α-methyl group has been shown to significantly increase its anabolic potency. Understanding the synthetic pathway of this compound is crucial for researchers in the fields of medicinal chemistry, endocrinology, and analytical chemistry, particularly for the development of reference standards and the study of its metabolic fate.

Proposed Synthesis Pathway

A plausible multi-step synthesis of 7α,17α-dimethyltestosterone can be envisioned starting from the readily available steroid precursor, dehydroepiandrosterone (B1670201) (DHEA). The proposed pathway involves four key transformations:

-

17α-Methylation of Dehydroepiandrosterone (DHEA): Introduction of a methyl group at the C17 position.

-

Oppenauer Oxidation: Conversion of the 3β-hydroxyl group to a 3-keto group and isomerization of the double bond.

-

Dehydrogenation: Introduction of a double bond at the C6-C7 position.

-

7α-Methylation via 1,6-Conjugate Addition: Stereoselective introduction of a methyl group at the 7α position.

Experimental Workflow Diagram

Figure 1. A high-level overview of the proposed synthesis workflow for 7α,17α-dimethyltestosterone.

Detailed Experimental Protocols

The following protocols are based on established methodologies in steroid synthesis.

Step 1: Synthesis of 17α-Methyl-androst-5-ene-3β,17β-diol

-

Reaction: Grignard reaction of dehydroepiandrosterone with methylmagnesium iodide.

-

Procedure: A solution of dehydroepiandrosterone in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a freshly prepared solution of methylmagnesium iodide in diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 17α-methyl-androst-5-ene-3β,17β-diol.

Step 2: Synthesis of 17α-Methyltestosterone

-

Reaction: Oppenauer oxidation of 17α-methyl-androst-5-ene-3β,17β-diol.

-

Procedure: The crude 17α-methyl-androst-5-ene-3β,17β-diol is dissolved in a suitable solvent system, such as toluene (B28343) and cyclohexanone. Aluminum isopropoxide is added as the catalyst. The mixture is heated to reflux, and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the aluminum salts are precipitated by the addition of a Rochelle's salt solution. The organic layer is separated, washed, dried, and concentrated to give crude 17α-methyltestosterone.

Step 3: Synthesis of 6-Dehydro-17α-methyltestosterone

-

Reaction: Dehydrogenation of 17α-methyltestosterone.

-

Procedure: 17α-Methyltestosterone is dissolved in a suitable solvent, such as dioxane or benzene. A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil, is added to the solution.[1] The reaction mixture is heated at reflux for several hours. After cooling, the precipitated hydroquinone (B1673460) is filtered off, and the filtrate is concentrated. The residue is then purified, typically by column chromatography, to yield 6-dehydro-17α-methyltestosterone.

Step 4: Synthesis of 7α,17α-Dimethyltestosterone

-

Reaction: 1,6-Conjugate addition of a methyl group to 6-dehydro-17α-methyltestosterone.

-

Procedure: To a solution of 6-dehydro-17α-methyltestosterone in anhydrous THF under an inert atmosphere, a copper(I) salt (e.g., cuprous chloride or iodide) is added. The mixture is cooled to a low temperature (e.g., -78 °C), and a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The crude product, which is a mixture of 7α- and 7β-dimethyltestosterone epimers, is obtained after washing, drying, and concentration of the organic phase.

Purification

The crude product from Step 4, containing a mixture of 7α and 7β epimers, can be purified by column chromatography on silica (B1680970) gel or Florisil.[1] In some reported syntheses, the 7β-epimer can be converted to a more easily separable 6-dehydro derivative by treatment with chloranil, allowing for the isolation of the desired 7α-epimer.[1]

Quantitative Data

The following table summarizes the expected materials and theoretical yields for the synthesis of 7α,17α-dimethyltestosterone. Actual yields may vary depending on reaction conditions and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Theoretical Molar Mass ( g/mol ) |

| 1 | Dehydroepiandrosterone | Methylmagnesium iodide, THF | 17α-Methyl-androst-5-ene-3β,17β-diol | 304.47 |

| 2 | 17α-Methyl-androst-5-ene-3β,17β-diol | Aluminum isopropoxide, Cyclohexanone | 17α-Methyltestosterone | 302.45 |

| 3 | 17α-Methyltestosterone | Chloranil or DDQ, Dioxane | 6-Dehydro-17α-methyltestosterone | 300.44 |

| 4 | 6-Dehydro-17α-methyltestosterone | Methylmagnesium bromide, CuCl, THF | 7α,17α-Dimethyltestosterone | 316.48 |

Signaling Pathway

As a testosterone derivative, 7α,17α-dimethyltestosterone is expected to exert its biological effects primarily through the androgen receptor (AR) signaling pathway.

Figure 2. The classical androgen receptor signaling pathway.

Upon entering a target cell, 7α,17α-dimethyltestosterone binds to the androgen receptor (AR) in the cytoplasm, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of the HSPs. The activated AR-steroid complex then translocates to the nucleus and dimerizes. These dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Conclusion

The synthesis of 7α,17α-dimethyltestosterone involves a series of well-established steroid transformations. The proposed pathway provides a rational approach for its preparation for research and analytical purposes. A thorough understanding of its synthesis and biological mechanism of action is essential for the scientific community. Further optimization of each synthetic step and detailed characterization of all intermediates are necessary for a complete and reproducible synthesis.

References

In Vitro Pharmacological Profile of Bolasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) characterized by methylation at the C7α and C17α positions. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, synthesizing available data on its interactions with key steroid hormone receptors and metabolizing enzymes. While direct, quantitative in vitro binding or enzymatic inhibition data for this compound is sparse in publicly accessible literature, this document extrapolates its likely profile based on its structural characteristics and comparative data from other AAS. Detailed experimental protocols for key in vitro assays are provided to enable researchers to conduct their own evaluations. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.

Introduction

This compound is a derivative of testosterone (B1683101), engineered to enhance its anabolic properties. The addition of a methyl group at the 17α-position increases oral bioavailability, a common modification for synthetic AAS. The 7α-methyl group is less common and is expected to significantly influence its metabolic fate and receptor interactions. Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanisms of action, potential therapeutic applications, and off-target effects. This guide focuses on its interactions with the androgen receptor (AR), its potential for metabolism by 5α-reductase and aromatase, and its cross-reactivity with other steroid hormone receptors.

Receptor Binding and Functional Activity

Androgen Receptor (AR)

This compound is known to be a potent androgen. In a cellular context, it has been demonstrated to induce luciferase expression in an androgen reporter gene assay that utilizes the T47D human breast cancer cell line, which endogenously expresses the androgen receptor.[1] This indicates that this compound acts as an agonist at the androgen receptor, initiating the downstream transcriptional activity characteristic of androgens.

Table 1: Comparative Relative Binding Affinity (RBA) for the Androgen Receptor (Rat Prostate)

| Compound | Relative Binding Affinity (%)* |

|---|---|

| Methyltrienolone (R1881) | 100 |

| Testosterone | 18 |

| 5α-Dihydrotestosterone (DHT) | 46 |

| 19-Nortestosterone (Nandrolone) | 26 |

| Methenolone | 20 |

| Stanozolol | 4.5 |

| Methandienone | 2.0 |

| Fluoxymesterone | 2.0 |

| Oxymetholone | <0.5 |

*Data adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Endocrinology, 114(6), 2100-2106. Note: this compound was not evaluated in this study.

Progesterone (B1679170), Estrogen, and Glucocorticoid Receptor Binding

Data on the cross-reactivity of this compound with other steroid hormone receptors, such as the progesterone receptor (PR), estrogen receptor (ER), and glucocorticoid receptor (GR), is not specifically available. However, it is known that some anabolic steroids can exhibit activity at these receptors. For instance, nandrolone (B1676933) and its derivatives are known to have progestogenic activity. Given the structural similarity of this compound to other androgens that exhibit such cross-reactivity, it is plausible that it may interact with these receptors, although likely with lower affinity than for the AR. Some androgens have been shown to competitively bind to glucocorticoid receptors, potentially antagonizing glucocorticoid-mediated catabolic effects in skeletal muscle.[2]

Enzymatic Interactions

5α-Reductase

The enzyme 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). The presence of a 7α-methyl group in this compound likely hinders its ability to act as a substrate for 5α-reductase. Steric hindrance at this position can be expected to interfere with the enzymatic reduction of the 4,5-double bond. Therefore, unlike testosterone, the androgenic activity of this compound is not likely to be potentiated in tissues rich in 5α-reductase, such as the prostate and skin.

Aromatase

Aromatase is responsible for the conversion of androgens to estrogens. The structural modifications of this compound, particularly the 7α-methylation, are predicted to inhibit its aromatization. Studies on other 7α-substituted androgens have shown that this modification can lead to aromatase inhibition.[1][3] This suggests that this compound is unlikely to be converted to an estrogenic metabolite, and may even possess some aromatase-inhibiting properties. This is in contrast to testosterone, which is readily aromatized to estradiol.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The primary mechanism of action for this compound is through the activation of the androgen receptor signaling pathway. The following diagram illustrates the key steps in this process.

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.

Experimental Workflow for Competitive Androgen Receptor Binding Assay

The following diagram outlines a typical workflow for determining the relative binding affinity of a test compound like this compound for the androgen receptor.

References

- 1. Aromatase inhibition by 7-substituted steroids in human choriocarcinoma cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of anabolic steroids with glucocorticoid receptor sites in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry and pharmacology of 7alpha-substituted androstenediones as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural and Functional Comparison of Bolasterone and Testosterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional similarities and differences between the synthetic anabolic-androgenic steroid (AAS) bolasterone and the endogenous androgen testosterone (B1683101). This document is intended for researchers, scientists, and professionals involved in drug development and endocrine research.

Core Structural Comparison

This compound, a synthetic derivative of testosterone, shares the foundational four-ring steroid structure but possesses key modifications that significantly alter its biological activity. Testosterone has a chemical formula of C19H28O2 and a molecular weight of approximately 288.42 g/mol .[1][2] this compound's formula is C21H32O2 with a molecular weight of about 316.48 g/mol .[3][4]

The primary structural distinctions of this compound from testosterone are:

-

C7-alpha Methylation: The addition of a methyl group at the 7-alpha position.

-

C17-alpha Methylation: The inclusion of a methyl group at the 17-alpha position, a modification known to increase oral bioavailability of anabolic steroids.[3]

These alterations contribute to this compound's distinct anabolic and androgenic profile compared to testosterone.

Quantitative Data Summary

The structural modifications of this compound result in a different profile of anabolic and androgenic activity compared to testosterone. The anabolic-to-androgenic ratio is a key metric used to quantify this difference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Anabolic:Androgenic Ratio | Androgen Receptor Binding Affinity (Ki) |

| Testosterone | C19H28O2 | 288.42 | 1:1 | ~34.3 nM |

| This compound | C21H32O2 | 316.48 | 3.2 | High (Specific Ki value not readily available in cited literature) |

Androgen Receptor Signaling Pathway

Both testosterone and this compound exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. This interaction initiates a cascade of cellular events leading to changes in gene expression.

Upon entering the cell, the androgen binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs). This binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-androgen complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects associated with androgens.

Detailed Experimental Protocols

The Hershberger Assay for Determination of Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic activities of a substance.

Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes in specific androgen-dependent tissues in castrated male rats.

Experimental Workflow:

Methodology:

-

Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

-

Acclimation and Grouping: Following castration and a recovery period, animals are randomly assigned to control and treatment groups.

-

Dosing:

-

Androgenic Activity: The test substance is administered daily for a set period (typically 10 days) to different dose groups. A vehicle control group receives the vehicle alone.

-

Anabolic Activity: The levator ani muscle is a key indicator of anabolic activity, while the ventral prostate and seminal vesicles are primary indicators of androgenic activity.

-

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands)

-

Levator ani muscle

-

Glans penis

-

Cowper's glands

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. A statistically significant increase in the weight of these tissues indicates androgenic and/or anabolic activity. The ratio of the effect on the levator ani muscle (anabolic) to the effect on the ventral prostate/seminal vesicles (androgenic) is calculated to determine the anabolic:androgenic ratio.

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the androgen receptor, thereby determining its binding affinity (Ki or IC50).

Experimental Workflow:

Methodology:

-

Preparation of Androgen Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue.

-

Reagents:

-

Radiolabeled Ligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.

-

Test Compound: The compound to be tested (e.g., this compound) is prepared in a range of concentrations.

-

Unlabeled Ligand: A high concentration of unlabeled androgen is used to determine non-specific binding.

-

-

Incubation: The androgen receptor preparation is incubated with the radiolabeled ligand in the presence of either the vehicle (total binding), a high concentration of unlabeled ligand (non-specific binding), or varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. A common method is the use of hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value, providing a measure of the binding affinity of the test compound for the androgen receptor.

Conclusion

This compound's structural modifications, specifically the addition of methyl groups at the C7α and C17α positions, result in a significantly different anabolic and androgenic profile compared to testosterone. While both compounds act through the same androgen receptor signaling pathway, this compound exhibits a higher anabolic to androgenic ratio. The experimental protocols detailed in this guide, the Hershberger assay and the competitive binding assay, are fundamental tools for characterizing and quantifying the biological activity of novel and existing androgenic compounds. This in-depth understanding is crucial for researchers and professionals in the fields of endocrinology and drug development.

References

An In-depth Technical Guide to the Discovery and Developmental History of Bolasterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and developmental history of Bolasterone (7α,17α-dimethyltestosterone). It details the initial pharmacological studies that characterized its anabolic and androgenic properties, including quantitative data from key preclinical and clinical evaluations. The document outlines the experimental protocols employed in these seminal studies and illustrates the established signaling pathway for androgenic steroids. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of the foundational knowledge surrounding this potent anabolic-androgenic steroid.

Introduction

This compound, known by its chemical name 7α,17α-dimethyltestosterone and developmental code name U-19763, is a synthetic anabolic-androgenic steroid (AAS) developed in the 1960s.[1][2][3] Structurally, it is a derivative of testosterone (B1683101), modified with methyl groups at the C7α and C17α positions.[1][3] The C17α-alkylation renders the compound orally bioavailable, a common modification in the development of synthetic AAS.[1] Initially developed by The Upjohn Company, this compound was marketed under the brand names Myagen and Methosarb.[3][4] Its primary therapeutic investigation was for the treatment of advanced breast cancer in women, with additional research into its potential as a general anabolic agent and for its stimulatory effects on blood cells. Despite its potent anabolic effects, its clinical use in humans was short-lived, though it found a place in veterinary medicine.[1][3]

Discovery and Synthesis

The development of this compound emerged from the broader mid-20th century pursuit of synthetic testosterone analogues with improved therapeutic profiles, specifically seeking to enhance anabolic effects while minimizing androgenic side effects. The synthesis of this compound, specifically 7α,17α-dimethyltestosterone, was a significant achievement in steroid chemistry.

A key method for the synthesis of 7-methylated steroids, including the 7α-epimer of this compound, was described in the early 1960s. The process involved the reaction of a precursor steroid with a methylating agent. The separation of the 7α and 7β epimers was a critical step, often accomplished through chromatographic techniques. The 7α configuration was generally found to be the more thermodynamically stable and, in the case of this compound, the biologically active isomer.

Preclinical Pharmacology

The initial pharmacological characterization of this compound was conducted in animal models to determine its anabolic and androgenic potency. The primary method used for this assessment was the Hershberger assay, a standardized in vivo bioassay in castrated male rats.[5][6][7][8] This assay measures the myotrophic (anabolic) activity by the increase in weight of the levator ani muscle and the androgenic activity by the increase in weight of the seminal vesicles and ventral prostate.

A pivotal study by Arnold, Potts, and Beyler in 1963 provided quantitative data on the anabolic and androgenic activity of this compound (referred to as 7α:17α-dimethyltestosterone in the publication) relative to other steroids.[9] The anabolic activity was assessed through nitrogen retention studies, a direct measure of protein synthesis, while the androgenic activity was determined by the growth of the ventral prostate gland in rats.[5][9]

Quantitative Anabolic and Androgenic Activity

The following table summarizes the relative anabolic and androgenic activities of this compound as determined by Arnold et al. (1963).[9]

| Compound | Relative Anabolic Activity (Nitrogen Retention) | Relative Androgenic Activity (Ventral Prostate Weight) | Anabolic-to-Androgenic Ratio |

| 7α,17α-Dimethyltestosterone (this compound) | 4.2 | 1.3 | 3.2 |

| Oxymesterone | 1.8 | 0.36 | 5.0 |

| Mestanolone | 0.8 | 1.0 | 0.8 |

| Fluoxymesterone | 3.8 | 1.4 | 2.7 |

Relative activities are compared to a standard, though the specific standard is not explicitly stated in the summary of the article.

Experimental Protocol: Hershberger Assay (as per Arnold et al., 1963)

While the full detailed protocol from the 1963 study is not available, the summary provides insight into the methodologies used.[9] The standard Hershberger assay protocol of the era, upon which this study was likely based, is as follows:

-

Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues more sensitive to exogenous steroids.

-

Acclimation: A post-castration period is allowed for the animals to recover and for endogenous androgen levels to decline.

-

Dosing: The test compounds (this compound, oxymesterone, mestanolone, and fluoxymesterone) and a reference standard were administered to different groups of rats. The administration was likely oral, given this compound's oral bioavailability.

-

Anabolic Activity Assessment (Nitrogen Retention): This involves metabolic balance studies where the total nitrogen intake (from food) and total nitrogen excretion (in urine and feces) are measured. A positive nitrogen balance (intake > excretion) indicates protein anabolism.[4][5][6][10][11]

-

Androgenic Activity Assessment (Ventral Prostate Weight): At the end of the treatment period, the animals are euthanized, and the ventral prostate glands are dissected and weighed. The increase in weight is proportional to the androgenic potency of the administered compound.

-

Data Analysis: The anabolic and androgenic activities are calculated relative to the effects of a standard androgen. The anabolic-to-androgenic ratio is then determined by dividing the relative anabolic activity by the relative androgenic activity.

Below is a graphical representation of the generalized workflow for the Hershberger assay.

Clinical Development

A clinical evaluation of this compound was published in 1963 by Korst, Bowers, Flokstra, and McMahon.[9] This study aimed to assess the anabolic and androgenic effects of this compound in a clinical setting. While the full text of this study is not widely available, the publication's abstract and citations indicate that it was a comparative study that likely involved other anabolic agents such as fluoxymesterone, methandrostenolone, and methyltestosterone.[9] The primary endpoint for anabolic activity in such clinical studies is typically nitrogen retention.

Experimental Protocol: Clinical Evaluation (based on Korst et al., 1963)

The likely protocol for this clinical study, based on standard practices for evaluating anabolic agents at the time, would have involved the following:

-

Study Population: Patients with conditions that might benefit from anabolic therapy, such as those with debilitating illnesses, osteoporosis, or in a catabolic state post-surgery.

-

Study Design: A comparative, likely crossover or parallel-group, design.

-

Treatment: Administration of this compound at varying doses, along with comparator anabolic steroids and a placebo or control group.

-

Primary Outcome (Anabolic Activity): Measurement of nitrogen balance. This would involve placing patients on a controlled diet with a known nitrogen content and collecting all urine and feces for a specified period to measure nitrogen excretion.

-

Secondary Outcomes (Androgenic Effects): Monitoring for clinical signs of androgenicity, such as changes in libido, acne, hirsutism (in female patients), and changes in voice.

-

Safety Monitoring: Assessment of liver function (e.g., serum transaminases, bilirubin) and other relevant biochemical parameters.

The following diagram illustrates a likely workflow for such a clinical nitrogen balance study.

Mechanism of Action: Androgen Receptor Signaling

This compound, like other AAS, exerts its effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The AR is expressed in various tissues, including skeletal muscle, prostate, and bone.

The canonical signaling pathway for androgens is as follows:

-

Diffusion and Binding: this compound, being a lipophilic steroid, diffuses across the cell membrane into the cytoplasm. Here, it binds to the ligand-binding domain of the AR, which is held in an inactive state by a complex of heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, leading to the dissociation of the HSPs. This exposes a nuclear localization signal on the AR. The activated AR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR dimer, along with co-activator or co-repressor proteins, modulates the transcription of androgen-responsive genes. This leads to an increase in the synthesis of proteins involved in muscle growth (anabolism) and the development of male secondary sexual characteristics (androgenicity).

The following diagram illustrates the androgen receptor signaling pathway.

Developmental History and Discontinuation

This compound was introduced for clinical use in the 1960s but was ultimately withdrawn from the market shortly after its release.[3] The reasons for its discontinuation in human medicine are not extensively documented but are likely related to its potent androgenic side effects and the emergence of other AAS with more favorable anabolic-to-androgenic ratios. Anecdotal reports also suggest concerns about its potential for hepatotoxicity, a known risk associated with 17α-alkylated oral steroids.

Despite its discontinuation for human use, this compound has been used in veterinary medicine.[1] It has also been identified as a prohibited substance by the World Anti-Doping Agency (WADA) and is screened for in sports doping control.[1]

Conclusion

This compound represents a significant compound from the "golden era" of anabolic steroid research. Its discovery and development provided valuable insights into the structure-activity relationships of synthetic androgens. The early preclinical and clinical studies, though limited by modern standards, established its high anabolic and androgenic potency. While its clinical utility in humans was ultimately limited, the study of this compound contributed to the broader understanding of androgen receptor signaling and the quest for tissue-selective anabolic agents. This technical guide has consolidated the available historical data to provide a comprehensive resource for researchers and professionals interested in the developmental history of this potent anabolic-androgenic steroid.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. This compound | C21H32O2 | CID 102146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. epa.gov [epa.gov]

- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. Comparative Analysis Among Different Species Reveals That the Androgen Receptor Regulates Chicken Follicle Selection Through Species-Specific Genes Related to Follicle Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The In Vivo Metabolism and Biotransformation of Bolasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that is listed on the World Anti-Doping Agency's (WADA) Prohibited List.[1][2] As with other AAS, understanding its metabolic fate is crucial for developing robust analytical methods for doping control and for assessing its pharmacological and toxicological profiles.[1][3] Due to ethical considerations and potential toxicity, in vivo human studies on this compound are limited.[1] Consequently, much of our understanding of its biotransformation comes from in vitro models using liver microsomes and in vivo studies in animal models, such as rats.[1][4] This guide provides a comprehensive overview of the current knowledge on the in vivo metabolism and biotransformation of this compound, with a focus on its identified metabolites and the analytical methodologies used for their characterization.

Phase I and Phase II Biotransformation of this compound

The metabolism of this compound is extensive, involving both Phase I and Phase II biotransformation reactions.[5][6] Phase I reactions primarily involve hydroxylation at various positions on the steroid nucleus, as well as reduction of the A-ring.[4][5] Phase II metabolism involves the conjugation of metabolites with glucuronic acid.[4][5]

Phase I Metabolism: Hydroxylation and Reduction

Hydroxylation is the major metabolic pathway for this compound.[5] Numerous mono-hydroxylated and di-hydroxylated metabolites have been identified in vivo.[1][4] Studies utilizing gas chromatography-tandem mass spectrometry (GC-EI-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) have elucidated the structures of these metabolites.[1][4]

Mono-hydroxylated Metabolites: Hydroxylation has been observed on the A, B, C, and D rings of the this compound molecule.[1][7] Key mono-hydroxylation sites that have been proposed include C2, C6, C11, and C12.[1][7]

Di-hydroxylated Metabolites: Further oxidation leads to the formation of several di-hydroxylated metabolites.[1][4] Proposed sites for di-hydroxylation include combinations such as C2 and C11, C6 and C12, C11 and C16, and C12 and C16.[1][7]

Reduction: In addition to hydroxylation, reduction of the 3-keto group and the C4-C5 double bond in the A-ring is another significant metabolic pathway.[4][6] This leads to the formation of reduced metabolites.[4]

Phase II Metabolism: Glucuronidation

Following Phase I modifications, this compound metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds that are more readily excreted.[4][5] A glucuronic acid conjugated metabolite has been detected in vivo.[4] The detection of both free and conjugated metabolites is essential for comprehensive doping control analysis.[8][9]

Summary of Identified this compound Metabolites

The following tables summarize the key in vivo metabolites of this compound identified in rat urine, as characterized by GC-EI-MS/MS and LC-HRMS.

Table 1: this compound Metabolites Identified by GC-EI-MS/MS [1][7]

| Metabolite ID | Proposed Modification | Proposed Position(s) of Modification |

| M1 | Mono-hydroxylation | C11 |

| M2/M3 | Mono-hydroxylation | C6 |

| M4 | Mono-hydroxylation | C12 |

| M5 | Mono-hydroxylation | C2 |

| M6 | Di-hydroxylation | C11 and C16 |

| M7 | Di-hydroxylation | C2 and C11 |

| M8 | Di-hydroxylation | Undetermined |

| M9 | Di-hydroxylation | Undetermined |

| M10 | Di-hydroxylation | C6 and C12 |

| M11 | Di-hydroxylation | Undetermined |

| M12 | Di-hydroxylation | C12 and C16 |

Table 2: this compound Metabolites Identified by LC-HRMS [4]

| Metabolite ID | Proposed Modification |

| M1-M16 | Hydroxylated metabolites |

| M17 | Reduction of 3-keto and 4-ene |

| M18 | Glucuronic acid conjugated metabolite |

Experimental Methodologies

The identification and characterization of this compound metabolites have been primarily achieved through in vivo studies in rats, followed by sophisticated analytical techniques.

In Vivo Animal Study Protocol[1][4]

-

Animal Model: Male Sprague-Dawley rats are typically used.[1]

-

Administration: this compound is administered orally, often at a dose of 40 mg/kg.[1]

-

Sample Collection: Urine samples are collected over an extended period (e.g., up to 168 hours) using metabolic cages to allow for the detection of long-term metabolites.[1][4] Blank urine samples are collected prior to administration for comparison.[1]

-

Sample Storage: Urine samples are stored at -20°C until analysis.[1]

Sample Preparation for Analysis[1]

-

Enzymatic Hydrolysis: To cleave conjugated metabolites, urine samples are often treated with β-glucuronidase from E. coli.

-

Liquid-Liquid Extraction: The hydrolyzed urine is then extracted with an organic solvent, such as diethyl ether, to isolate the steroids.

-

Derivatization (for GC-MS analysis): For analysis by gas chromatography, the extracted metabolites are derivatized, typically through trimethylsilylation, to increase their volatility and improve their chromatographic behavior.[1]

Analytical Instrumentation and Conditions

-

Gas Chromatography-Tandem Mass Spectrometry (GC-EI-MS/MS): This technique is used for the separation and identification of derivatized metabolites. The fragmentation patterns generated by electron ionization (EI) provide structural information.[1]

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This method allows for the analysis of underivatized metabolites and provides high-resolution mass data, enabling the determination of elemental compositions and aiding in structural elucidation.[4]

Visualizing this compound Metabolism and Experimental Workflow

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its metabolite identification.

References

- 1. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid this compound by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Anabolic agents: recent strategies for their detection and protection from inadvertent doping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolites identification of anabolic steroid this compound in vitro and in rats by high resolution liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace at KIST: Metabolism of this compound by LC-MS/MS and GC-MS/MS [pubs.kist.re.kr]

- 6. scispace.com [scispace.com]

- 7. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid this compound by Gas Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and characterization of urinary metabolites of boldione by LC-MS/MS. Part I: Phase I metabolites excreted free, as glucuronide and sulfate conjugates, and released after alkaline treatment of the urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hpst.cz [hpst.cz]

An In-depth Technical Guide to the Chemical and Physical Properties of Bolasterone Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that is structurally derived from testosterone.[1] As a 17α-alkylated steroid, it was designed to possess high oral bioavailability and significant anabolic activity. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound crystals, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. The guide details the compound's structural and physicochemical characteristics, outlines experimental protocols for its characterization, and illustrates its primary mechanism of action through the androgen receptor signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [2] |

| Synonyms | 7α,17α-Dimethyltestosterone, Myagen, Methosarb, U-19763, NSC-66233 | [1] |

| Molecular Formula | C₂₁H₃₂O₂ | [1] |

| Molecular Weight | 316.48 g/mol | [1] |

| CAS Number | 1605-89-6 | [2] |

| InChIKey | IVFYLRMMHVYGJH-VLOLGRDOSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Solid | [2] |

| Melting Point | 164 °C | [2] |

| Solubility | Information on specific solubility values in various solvents is limited in publicly available literature. As a steroid, it is expected to be poorly soluble in water and more soluble in organic solvents like ethanol, methanol, and acetonitrile. | |

| Polymorphism | There is no specific information available in the public domain regarding polymorphic forms of this compound crystals. However, polymorphism is a known phenomenon for steroid compounds.[3] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data of this compound

| Technique | Key Data Points | Reference(s) |

| Mass Spectrometry (MS) | The mass spectrum of this compound and its metabolites has been studied, with characteristic fragmentation patterns aiding in its identification in biological samples. Key diagnostic ions and their fragmentation pathways have been proposed.[4][5] | [4][5] |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including a broad O-H stretch for the hydroxyl group and a strong C=O stretch for the ketone. Specific spectral data is available in databases such as PubChem.[2][6] | [2][6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of steroids. While specific, detailed spectral assignments for this compound are not readily available in peer-reviewed literature, general principles for steroid NMR interpretation can be applied.[7][8][9] | [7][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound crystals. The following sections outline general experimental protocols for key analytical techniques.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional atomic and molecular structure of a single crystal of this compound. Although specific crystallographic data for this compound is not publicly available, the following protocol outlines the general procedure for a steroid-like compound.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through various crystallization techniques, such as slow evaporation from a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).

-

Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[10]

-

Data Processing: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson functions. The resulting structural model is then refined to best fit the experimental data.

Experimental workflow for Single-Crystal X-ray Diffraction.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound crystals, and to investigate potential polymorphism.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound crystals (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

-

Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) over a defined range that includes the melting point of this compound.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion. Multiple endothermic events may suggest the presence of polymorphs or impurities.

Signaling Pathway

This compound, as an anabolic-androgenic steroid, exerts its biological effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of this compound to the AR initiates a signaling cascade that ultimately alters gene expression in target cells.

The canonical androgen receptor signaling pathway is as follows:

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. The AR is in an inactive state, complexed with heat shock proteins (HSPs).

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers, exposing a nuclear localization signal. These dimers then translocate into the nucleus.

-

DNA Binding: In the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR-ARE complex recruits co-activators or co-repressors, which modulate the transcription of androgen-responsive genes, leading to the anabolic and androgenic effects of this compound.

Androgen Receptor Signaling Pathway for this compound.

Conclusion

This technical guide provides a consolidated source of information on the chemical and physical properties of this compound crystals. While a significant amount of data is available regarding its general characteristics and biological mechanism of action, a notable gap exists in the public domain concerning detailed crystallographic data and polymorphism. The experimental protocols outlined herein provide a framework for researchers to further investigate the solid-state properties of this potent anabolic-androgenic steroid. A thorough understanding of these properties is fundamental for its synthesis, formulation, and analysis in both research and forensic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H32O2 | CID 102146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Associations between polymorphisms in glucuronidation and sulfation enzymes and sex steroid concentrations in premenopausal women in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid this compound by Gas Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites identification of anabolic steroid this compound in vitro and in rats by high resolution liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations [mdpi.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

Unraveling the Metabolic Fate of Bolasterone in Rat Models: A Technical Guide

An in-depth exploration of the biotransformation of the synthetic anabolic androgenic steroid Bolasterone in rat models, detailing the analytical methodologies for the identification of its metabolites and summarizing the key findings for researchers in drug metabolism and toxicology.

This compound (7α,17α-dimethyltestosterone) is a potent synthetic anabolic androgenic steroid that is prohibited by the World Anti-Doping Agency (WADA).[1] Understanding its metabolic fate is crucial for developing robust detection methods in anti-doping screens and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism in rat models, based on in vitro and in vivo studies. It details the experimental protocols, summarizes the identified metabolites, and illustrates the metabolic pathways and analytical workflows.

Experimental Protocols

The identification of this compound metabolites has been primarily achieved through studies involving both in vivo administration to rats and in vitro incubation with rat liver microsomes. These complementary approaches provide a comprehensive picture of the drug's biotransformation.

In Vivo Studies in Rat Models:

-

Animal Model: Male Wistar rats are typically used for in vivo metabolism studies.[2]

-

Administration: this compound is administered orally to the rats.[1][2] In one study, a dose of 40 mg/kg was given to overnight-fasted rats.[2]

-

Sample Collection: Urine samples are collected over an extended period, for instance, up to 168 hours (7 days) post-administration, using metabolic cages to prevent contamination.[1][2] The collected urine is stored at -20°C until analysis.[2]

In Vitro Studies with Rat Liver Microsomes:

-

Method: In vitro experiments are conducted using rat liver microsomes to simulate the metabolic processes occurring in the liver.[1][2] The reaction mixture typically contains this compound and NADPH in a phosphate (B84403) buffer.[2] This allows for the identification of metabolites formed through enzymatic reactions, primarily by cytochrome P450 enzymes.

Sample Preparation for Analysis:

-

Urine Samples: A "dilute-n-shoot" technique is a common and straightforward sample preparation method for urine analysis.[3] This involves diluting the urine sample with a solvent like acetonitrile, which may also contain an internal standard for quantitative analysis.[3]

-

Enzymatic Hydrolysis: To detect conjugated metabolites (glucuronide and sulfate (B86663) forms), enzymatic hydrolysis is performed using β-glucuronidase and arylsulfatase. This step cleaves the conjugate moieties, releasing the parent metabolite for detection.

Analytical Methodologies

The primary analytical techniques for identifying this compound metabolites are high-resolution liquid chromatography-mass spectrometry (LC-HRMS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][2]

-

LC-HRMS: This technique, particularly using instruments like a Q-Exactive Orbitrap mass spectrometer, allows for the detection of a wide range of metabolites, including hydroxylated, reduced, and glucuronic acid conjugated forms, with high mass accuracy.[1] Full-scan and data-dependent MS/MS (dd-MS/MS) modes are employed to obtain detailed structural information.[1][4]

-

GC-MS/MS: Prior to GC-MS/MS analysis, the metabolites are derivatized, typically through trimethylsilylation, to increase their volatility.[2][5] This method is effective in identifying mono- and di-hydroxylated metabolites.[2]

The following diagram illustrates a typical experimental workflow for the identification of this compound metabolites in rats:

Identified this compound Metabolites in Rat Models

Studies have identified a significant number of this compound metabolites in rats, primarily formed through hydroxylation, reduction, and glucuronide conjugation.[1] Hydroxylation appears to be the major biotransformation pathway.[4]

Table 1: Summary of this compound Metabolites Identified in Rat Models

| Metabolite Class | Number Identified (LC-HRMS) | Number Identified (GC-MS/MS) | Notes |

| Hydroxylated Metabolites | 16 (M1-M16)[1] | 12 (5 mono-hydroxylated, 7 di-hydroxylated)[2] | The primary metabolic pathway.[4] Hydroxylation can occur on various positions of the steroid rings.[4][5] |

| Reduced Metabolites | 1 (M17)[1] | - | Involves the reduction of the 3-keto group and the double bond at position 4.[1] |

| Glucuronic Acid Conjugates | 1 (M18)[1] | - | A phase II metabolite where glucuronic acid is attached to the molecule.[1] |

The structural elucidation of these metabolites is often tentative and based on their mass fragmentation patterns, as authentic reference standards are generally not available.[2] For instance, characteristic ions in high-resolution mass spectrometry can help differentiate between metabolites hydroxylated on different rings of the steroid structure.[1]

The following diagram illustrates the primary metabolic pathways of this compound in rats:

Conclusion

The metabolism of this compound in rat models is a complex process involving multiple biotransformation pathways, with hydroxylation being the most prominent. The identification of a wide array of metabolites has been made possible through the application of advanced analytical techniques such as LC-HRMS and GC-MS/MS. The detailed characterization of these metabolites is essential for enhancing the detection capabilities of anti-doping laboratories and for a more thorough understanding of the pharmacological and toxicological properties of this compound. Further research, including the synthesis of reference standards, will be crucial for the definitive structural elucidation and quantification of these metabolites.

References

- 1. Metabolites identification of anabolic steroid this compound in vitro and in rats by high resolution liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid this compound by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace at KIST: Metabolism of this compound by LC-MS/MS and GC-MS/MS [pubs.kist.re.kr]

- 5. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid this compound by Gas Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bolasterone (CAS Number 1605-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolasterone (7α,17α-dimethyltestosterone), a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of interest in both medicinal chemistry and doping control. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, mechanism of action, metabolism, and analytical detection methods. The document is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, with the CAS registry number 1605-89-6, is a 17α-alkylated derivative of testosterone (B1683101).[1] Developed in the 1960s, it was initially investigated for potential therapeutic applications but is now primarily known for its performance-enhancing effects in sports and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[2] Its chemical structure is characterized by the addition of a methyl group at the 7α and 17α positions of the steroid nucleus, which enhances its oral bioavailability and anabolic activity.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1605-89-6 | [3] |

| Molecular Formula | C₂₁H₃₂O₂ | [3] |

| Molecular Weight | 316.48 g/mol | [3] |

| IUPAC Name | (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [3] |

| Melting Point | 164 °C | [3] |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and chloroform. | [4] |

Synthesis

The synthesis of this compound involves the introduction of methyl groups at the 7α and 17α positions of the testosterone scaffold. A general strategy for the synthesis of 7α-methyl steroids can be adapted for this compound production.

Experimental Protocol: Synthesis of 7α,17α-Dimethyltestosterone (this compound)

This is a generalized protocol based on the synthesis of similar 7-methyl steroids and may require optimization.

Starting Material: 17α-methyltestosterone

-

Protection of the 3-keto-4-ene System: The 3-keto group of 17α-methyltestosterone is first protected, for example, by forming an enol ether or a ketal.

-

Introduction of the 7α-methyl Group: The protected steroid is then subjected to a methylation reaction. This can be achieved through various methods, such as reaction with a methylating agent (e.g., methyl iodide) in the presence of a strong base to form a kinetically controlled enolate at the C-7 position, followed by quenching to introduce the 7α-methyl group. Stereochemical control is crucial at this step.

-

Deprotection: The protecting group at the 3-position is removed under appropriate conditions (e.g., acidic hydrolysis for a ketal) to regenerate the 3-keto-4-ene functionality.

-

Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or recrystallization to yield a pure crystalline solid.

Mechanism of Action and Pharmacological Properties

Androgen Receptor Binding and Signaling Pathway

Like other AAS, this compound exerts its effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wada-ama.org [wada-ama.org]

- 3. This compound | C21H32O2 | CID 102146 - PubChem [pubchem.ncbi.nlm.nih.gov]